UT-A1 Inhibition: Methyl vs. Ethyl Analog
In a standardized fluorescence plate reader assay measuring inhibition of rat UT-A1 expressed in MDCK cells, 1-(2-chloro-acetyl)-3-methyl-urea exhibited an IC₅₀ of 5,000 nM (5.0 µM) [1]. Under identical assay conditions, its direct ethyl analog, 1-(2-chloro-acetyl)-3-ethyl-urea, demonstrated a marginally higher IC₅₀ of 6,000 nM (6.0 µM) [2]. This 1.2-fold difference in potency, while modest, indicates that the methyl substitution on the urea nitrogen provides a quantifiable advantage in target engagement over the ethyl homolog for this specific biological target [3].
| Evidence Dimension | UT-A1 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 5,000 nM (5.0 µM) |
| Comparator Or Baseline | 1-(2-Chloro-acetyl)-3-ethyl-urea: 6,000 nM (6.0 µM) |
| Quantified Difference | 1.2-fold lower IC₅₀ (more potent) for methyl analog |
| Conditions | Inhibition of rat UT-A1 expressed in MDCK cells; 15 min incubation; fluorescence plate reader assay |
Why This Matters
For researchers investigating urea transporter pharmacology, the methyl analog provides a more potent tool compound for UT-A1 inhibition studies compared to the ethyl analog.
- [1] BindingDB. BDBM50575418: 1-(2-Chloroacetyl)-3-methylurea UT-A1 Inhibition Data. 2022. View Source
- [2] BindingDB. BDBM50575419: 1-(2-Chloroacetyl)-3-ethylurea UT-A1 Inhibition Data. View Source
- [3] PubChem BioAssay. AID 1259386: qHTS for Inhibitors of UT-A1 Urea Transporter. View Source
